molecular formula C7H11N3O2 B12831401 4-(4-Amino-1H-imidazol-2-yl)butanoic acid

4-(4-Amino-1H-imidazol-2-yl)butanoic acid

Cat. No.: B12831401
M. Wt: 169.18 g/mol
InChI Key: QDQPCPVUDRRPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-1H-imidazol-2-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and butanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-imidazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

4-(4-Amino-1H-imidazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to 4-(4-Amino-1H-imidazol-2-yl)butanoic acid.

    Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.

Uniqueness

This compound is unique due to its specific combination of an amino group and a butanoic acid side chain attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-(5-amino-1H-imidazol-2-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c8-5-4-9-6(10-5)2-1-3-7(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)

InChI Key

QDQPCPVUDRRPFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCCC(=O)O)N

Origin of Product

United States

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